molecular formula C8H7N3S B11912648 1H-indazole-6-carbothioamide

1H-indazole-6-carbothioamide

Cat. No.: B11912648
M. Wt: 177.23 g/mol
InChI Key: JFWRHLLNYHRPQE-UHFFFAOYSA-N
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Description

1H-Indazole-6-carbothioamide is a high-purity chemical intermediate designed for research and development applications. The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its widespread presence in biologically active compounds and approved therapeutics . This core structure is found in various FDA-approved drugs, including kinase inhibitors such as pazopanib and axitinib for oncology, as well as other therapeutic agents like the anti-emetic granisetron and the anti-inflammatory benzydamine . The incorporation of a carbothioamide functional group at the 6-position provides a versatile handle for further synthetic modification, allowing researchers to develop novel compounds for screening against a range of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature, including anticancer, antibacterial, antifungal, anti-inflammatory, and anti-tubercular properties . This compound is intended for use as a building block in medicinal chemistry, hit-to-lead optimization, and method development studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

1H-indazole-6-carbothioamide

InChI

InChI=1S/C8H7N3S/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11)

InChI Key

JFWRHLLNYHRPQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=S)N)NN=C2

Origin of Product

United States

Synthetic Methodologies for 1h Indazole 6 Carbothioamide and Its Analogues

General Strategies for Indazole Ring System Construction

The construction of the indazole ring system is a pivotal objective in heterocyclic chemistry, driven by the prevalence of this scaffold in pharmacologically active compounds. acs.orgacs.org A variety of synthetic strategies have been developed, ranging from classical methods to modern catalytic systems, to afford diverse indazole derivatives.

Catalyst-based methods have become indispensable for the synthesis of indazoles, offering high efficiency, selectivity, and functional group tolerance. benthamdirect.com Transition-metal catalysis, in particular, has enabled novel reaction pathways through C-H activation, cross-coupling, and annulation sequences. nih.govnih.gov

Transition Metal Catalysis: Rhodium, palladium, copper, silver, and cobalt complexes are frequently employed to construct the indazole framework. nih.govresearchgate.net Rhodium(III)-catalyzed reactions, for instance, can achieve a [4+1] annulation of azobenzenes with aldehydes through C-H bond activation, subsequent cyclization, and aromatization to yield N-aryl-2H-indazoles. acs.orgnih.gov Similarly, Rh(III)/Cu(II) systems can catalyze the sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. nih.gov Palladium-catalyzed reactions are also common, such as the intramolecular C-N bond formation of o-alkyne azoarenes or the direct N-arylation of pyrazoles. nih.govcaribjscitech.com Copper-catalyzed methods are noted for mediating N-N bond formation and promoting oxidative C-H amination of hydrazones. thieme-connect.comsioc-journal.cn

Catalyst SystemReactantsReaction TypeProduct TypeReference(s)
[Cp*RhCl2]2 / AgSbF6Azobenzenes, AldehydesC-H Activation / [4+1] Annulation2-Aryl-2H-indazoles acs.org
Rh(III) / Cu(II)Imidates, NitrosobenzenesC-H Activation / Cascade Annulation1H-Indazoles nih.gov
Co(III)Azo Compounds, AldehydesC-H Functionalization / Cyclization2-Aryl indazoles acs.org
Cu(OAc)22-Aminoaryl Imine IntermediatesOxidative N-N Bond Formation1H-Indazoles thieme-connect.com
Pd(OAc)2 / dppfN-aryl-N-(o-bromobenzyl)-hydrazinesIntramolecular Amination2H-Indazoles caribjscitech.com
Ag(I)ArylhydrazonesIntramolecular Oxidative C–H Amination1H-Indazoles acs.orgnih.gov

Organocatalysis: While transition metals are dominant, organocatalytic approaches are also emerging. benthamdirect.com For example, an organophotoredox-catalyzed oxidative coupling has been developed for the C-H amination of 2H-indazoles with various amines at room temperature under ambient air. organic-chemistry.org

The principles of green chemistry are increasingly being integrated into indazole synthesis to enhance sustainability. benthamdirect.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. acs.org

Key green strategies include:

Sustainable Solvents: The use of greener solvents like polyethylene glycol (PEG) has been reported for the copper-catalyzed three-component synthesis of 2H-indazoles. organic-chemistry.org Reactions under neat (solvent-free) conditions have also been developed. caribjscitech.com

Heterogeneous Catalysis: Copper oxide nanoparticles supported on activated carbon (CuO@C) serve as an efficient and recyclable heterogeneous catalyst for synthesizing 2H-indazoles and quinazolines. acs.org

Electrochemical Methods: A green and sustainable electrochemical approach allows for the regioselective C3-H trifluoro/difluoromethylation of 2H-indazoles, avoiding the need for external oxidants or transition-metal salts. organic-chemistry.org

Efficient Protocols: Ammonium chloride has been used as a mild acid catalyst in ethanol for the synthesis of 1-H-indazole derivatives via a grinding protocol, which offers short reaction times and high yields. samipubco.com

Cycloaddition reactions provide a direct and powerful route to the indazole core. The [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of arynes with diazo compounds or their precursors is a particularly effective strategy. nih.govorganic-chemistry.orgacs.org Arynes, highly reactive intermediates, can be generated in situ under mild conditions from precursors like o-(trimethylsilyl)aryl triflates, which is compatible with a wide range of functional groups. acs.orgorganic-chemistry.org

The reaction of arynes with various 1,3-dipoles leads to different indazole products:

With Diazo Compounds: This reaction provides a direct approach to a wide range of substituted indazoles. acs.orgorganic-chemistry.org The use of N-tosylhydrazones as precursors for the in-situ generation of diazo compounds is also a common technique. organic-chemistry.org

With Sydnones: Sydnones, which are stable cyclic 1,3-dipoles, undergo a [3+2] cycloaddition with arynes followed by a spontaneous extrusion of carbon dioxide to afford 2H-indazoles selectively and in high yields under mild conditions. nih.govnih.govacs.org

Aryne Precursor1,3-DipoleProductKey FeaturesReference(s)
o-(trimethylsilyl)aryl triflatesDiazo compounds1H-IndazolesMild conditions, high yields, broad scope acs.orgorganic-chemistry.org
o-(trimethylsilyl)aryl triflatesSydnones2H-IndazolesHigh selectivity for 2H-isomer, decarboxylation step nih.govnih.govacs.org
Not specifiedN-tosylhydrazones (diazo precursor)3-Substituted indazolesIn-situ generation of dipole organic-chemistry.org

Modern synthetic strategies increasingly focus on the direct functionalization of C-H bonds and the formation of the critical N-N bond of the pyrazole (B372694) moiety of the indazole system. These methods often provide greater atom economy by avoiding pre-functionalized starting materials.

Intramolecular Oxidative C-H Amination: This approach involves the cyclization of substrates like arylhydrazones through the formation of a C-N bond via the activation of a C-H bond on the aromatic ring. nih.gov

Silver(I)-Mediated Amination: A silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones has been shown to be an efficient method for constructing a variety of 1H-indazoles. acs.orgnih.gov This method is particularly useful for synthesizing 3-substituted indazoles that are difficult to access by other means. acs.org

Copper-Promoted Amination: An efficient copper-promoted C(sp²)-H bond amination of hydrazones has also been developed to afford 1H-indazoles in moderate to excellent yields under mild conditions. sioc-journal.cn

N-N Bond Formation: These methods construct the indazole ring by forming the nitrogen-nitrogen bond in the final cyclization step.

Copper-Catalyzed Oxidative Cyclization: A method for preparing 1H-indazoles from 2-amino nitriles involves the addition of an organometallic reagent to form an imine, followed by a copper(II) acetate-catalyzed oxidative N-N bond formation. thieme-connect.com

Base-Mediated Cyclization: Indazolones can be synthesized in one step from primary alkyl amines and o-nitrobenzyl alcohols. The key step is a base-mediated in situ conversion of the alcohol to an o-nitrosobenzaldehyde, which then undergoes condensation and N-N bond-forming heterocyclization. acs.org

Ammonium Molybdate/H₂O₂ System: An N-N bond-forming oxidative cyclization using ammonium molybdate and hydrogen peroxide enables the synthesis of all three tautomeric forms of indazoles from 2-aminomethyl-phenylamines. organic-chemistry.org

The formation of a diazonium salt followed by intramolecular cyclization is a classical and reliable method for indazole synthesis. nih.gov This strategy typically begins with an ortho-substituted aniline derivative.

From o-Alkylanilines: The diazotization of ortho-alkylanilines followed by cyclization is a well-established route to the indazole core. nih.gov

tert-Butyl Nitrite (TBN) Mediated Synthesis: A metal-free approach using TBN has been developed for the synthesis of C-3-substituted indazole–indole hybrids from 2-(indolin-3-ylidenemethyl)aniline derivatives. acs.org This strategy proceeds through an in-situ generated diazonium salt that triggers isomerization and intramolecular C–N bond formation. acs.org

Diazo Activation with Diazonium Salts: A novel donor/acceptor strategy involves the reaction between a diazonium salt and a diazo compound. nih.gov This condensation forms a diazenium intermediate which can then undergo intramolecular electrophilic cyclization to yield indazoles in excellent yields under metal-free conditions. nih.govresearchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. mdpi.comresearchgate.net

Several MCRs have been developed for the synthesis of indazoles and their fused analogues:

A metal-free, three-component domino reaction between 3-aminoindazole, aryl aldehydes, and acetophenones in the presence of KOH/DMF can produce pyrimido[1,2-b]indazole analogues. mdpi.com

A diversity-oriented approach involves the rapid assembly of 6‐aminoindazole, aryl aldehydes, and 1,3‐dicarbonyl compounds (like barbituric acid or dimedone) under mild conditions to create highly functionalized, fused heterocyclic frameworks. researchgate.net

An Ugi–Cadogan cascade reaction, a type of MCR, has been used to form indazole derivatives from primary amines, ortho-nitrobenzaldehyde, trimethylsilyl azide, and various isocyanides. acs.org

Synthesis of Carbothioamide Functionality

The conversion of a carbonyl or nitrile group into a carbothioamide, also known as a thioamide, is a fundamental transformation in the synthesis of the target compound. This can be achieved through various established and modern chemical methods.

The formation of a carbothioamide functional group typically involves the thionation of a corresponding amide or the reaction of a nitrile with a sulfur source.

Conventional Methods: Conventional approaches for synthesizing carbothioamides often rely on well-established thionating agents. The most common precursors are carboxamides, which can be directly converted to their thio-analogues.

Lawesson's Reagent: Lawesson's reagent (LR) is a widely used, mild, and efficient thionating agent for converting carbonyl compounds, including amides, into their corresponding thiocarbonyls. organic-chemistry.orgnih.gov The reaction is typically performed in an anhydrous solvent like toluene or tetrahydrofuran (THF) at elevated temperatures. The driving force for the reaction is the formation of a stable P=O bond in the byproducts. organic-chemistry.org Despite its effectiveness, a notable drawback is the formation of phosphorus-containing byproducts that can complicate purification. beilstein-journals.org

Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is another classical reagent used for thionation. organic-chemistry.org It is generally more reactive but less selective than Lawesson's reagent and often requires higher reaction temperatures and pyridine as a solvent or catalyst. organic-chemistry.orgnih.gov

Conversion from Nitriles: An alternative route involves the conversion of nitriles using a source of hydrogen sulfide (H₂S). thieme-connect.com This can be accomplished by bubbling H₂S gas through a solution of the nitrile in the presence of a base like pyridine or triethylamine. thieme-connect.comtandfonline.com Other methods utilize reagents that generate H₂S in situ, such as thioacetamide or sodium hydrogen sulfide. thieme-connect.comtandfonline.com Thiolacetic acid has also been reported as an effective reagent for the conversion of nitriles to thioamides. organic-chemistry.orgtandfonline.com

Advanced Methods: Modern synthetic chemistry has introduced several advanced techniques to improve efficiency, reduce waste, and simplify reaction conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the thionation process, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.org This technique has been successfully applied with Lawesson's reagent.

Mechanochemical Synthesis: Mechanochemistry, which involves liquid-assisted grinding or ball milling, offers a solvent-free or solvent-reduced alternative for thioamide synthesis. rsc.orgresearchgate.net This method has been demonstrated to be effective for the thionation of amides using Lawesson's reagent, providing high yields and simplifying product isolation. rsc.org

Novel Thiating Reagents: Research continues to yield new thiating agents designed to overcome the limitations of classical reagents. These include fluorous versions of Lawesson's reagent for easier purification and reagents like ammonium phosphorodithioate, which can effectively convert amides to thioamides under milder conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Methods for Carbothioamide Formation

Method Reagent/Precursor Typical Conditions Advantages Disadvantages
Conventional Thionation Amide + Lawesson's Reagent Toluene or THF, reflux Mild, high yields for many substrates organic-chemistry.orgnih.gov Phosphorus byproducts can complicate purification beilstein-journals.org
Conventional Thionation Amide + P₄S₁₀ Pyridine or Xylene, reflux Powerful, readily available reagent Harsher conditions, less selective than LR organic-chemistry.org
Nitrile Conversion Nitrile + H₂S/Base Pyridine/Triethylamine Direct conversion from nitriles Use of toxic H₂S gas thieme-connect.comtandfonline.com
Nitrile Conversion Nitrile + Thioacetic Acid Lewis acid or base catalyst Avoids direct handling of H₂S Scope can be limited by nitrile reactivity organic-chemistry.orgtandfonline.com
Microwave-Assisted Amide + Lawesson's Reagent Microwave irradiation Rapid reaction times, improved yields organic-chemistry.org Requires specialized equipment
Mechanochemical Amide + Lawesson's Reagent Ball milling, liquid-assisted grinding Solvent-free or reduced solvent, simple work-up rsc.org Scalability can be a challenge

Directly introducing a carbothioamide group at the 6-position of an unsubstituted indazole ring is challenging due to the difficulty in controlling regioselectivity. Therefore, a more practical and common strategy involves a two-stage process:

Synthesis of a 6-Substituted Indazole Precursor: An indazole ring is synthesized with a suitable functional group at the 6-position that can be readily converted into a carbothioamide. The most common precursors are the 1H-indazole-6-carboxamide or the 1H-indazole-6-carbonitrile. The synthesis of these precursors typically starts from a commercially available benzene (B151609) derivative that already contains the desired functionality. For example, 4-amino-3-methylbenzonitrile can be used as a starting material to construct the indazole ring, ensuring the cyano group is positioned at C-6. nih.gov

Conversion of the Precursor: Once the precursor is obtained, the functional group at the 6-position is converted to the carbothioamide.

If the precursor is 1H-indazole-6-carboxamide , it can be thionated using the methods described in section 2.2.1, such as reaction with Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgnih.gov

If the precursor is 1H-indazole-6-carbonitrile , it can be converted to 1H-indazole-6-carbothioamide by reaction with a sulfur source like hydrogen sulfide in the presence of a base, or with thioacetic acid. organic-chemistry.orgthieme-connect.com

This precursor-based approach provides a reliable and regioselective route to the target compound.

Integrated Synthetic Routes to this compound and Analogues

Linear Synthesis: A linear strategy is the most common and straightforward approach for synthesizing this compound. This strategy involves a stepwise modification of a single starting material. A typical linear sequence is as follows:

Start with a 4-substituted toluene derivative, such as 4-methyl-3-nitrobenzonitrile.

Form the indazole ring through established methods, such as reductive cyclization of an o-nitrobenzyl derivative or cyclization of a suitably substituted phenylhydrazine. nih.govnih.gov This ensures the nitrile group is located at the 6-position.

Convert the nitrile group at the 6-position into the desired carbothioamide functionality using a thionating agent or H₂S source.

This step-by-step approach allows for clear control over the introduction of each part of the molecule.

Convergent Synthesis: A convergent synthesis, which involves preparing separate fragments of the molecule and then combining them, is less common for a relatively small structure like this compound itself. However, this strategy becomes highly relevant when synthesizing more complex analogues. For instance, a pre-formed this compound core could be coupled with a separately synthesized complex side chain, often attached at the N-1 position of the indazole ring. This approach is efficient for creating a library of related compounds by joining a common core with diverse building blocks.

Controlling regioselectivity is critical in the synthesis of substituted indazoles. Two main challenges exist: controlling substitution on the benzene ring and controlling substitution on the pyrazole ring nitrogens.

Control of C-6 Substitution: The position of the carbothioamide group is determined by the choice of the initial benzene-based starting material. To achieve substitution specifically at the C-6 position, the synthesis must begin with a 1,2,4-trisubstituted benzene derivative where the precursors to the pyrazole ring (e.g., a methyl and an amino group) are ortho to each other, and the carbothioamide precursor (e.g., a nitrile) is para to the methyl group. nih.govresearchgate.net

Control of N-1 vs. N-2 Isomers: Indazole exists as two tautomers, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form and is often the major product in many synthesis reactions. nih.govresearchgate.net When a substituent is added to the nitrogen, a mixture of N-1 and N-2 alkylated or acylated products can form. The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. nih.govnih.gov For the synthesis of the parent this compound, the tautomeric proton is present, but for N-substituted analogues, careful selection of reaction conditions is necessary to ensure the desired N-1 or N-2 isomer is formed selectively. semanticscholar.orgresearchgate.net

Maximizing the yield and purity of this compound requires careful optimization of each synthetic step. wisdomlib.org This involves systematically varying key reaction parameters to find the ideal conditions.

Indazole Ring Formation: The cyclization step to form the indazole ring is often a critical point for optimization. Parameters to consider include the choice of catalyst (if any), solvent, temperature, and reaction time. For example, in copper- or palladium-catalyzed cyclizations, screening different ligands and bases can dramatically impact the reaction efficiency. nih.govnih.gov

Thionation Step: The conversion of the precursor amide or nitrile to the carbothioamide also requires optimization. When using Lawesson's reagent, factors such as the stoichiometry of the reagent, reaction temperature, and solvent (e.g., toluene, THF, dioxane) can be adjusted to maximize conversion while minimizing side reactions. For nitrile conversions, the choice of base, solvent, and method of H₂S delivery can influence the reaction rate and final yield. tandfonline.com

Table 2: Parameters for Optimization in the Synthesis of this compound

Synthetic Step Parameter Variables to Screen Desired Outcome
Indazole Formation Solvent Toluene, DMF, DMSO, Acetonitrile Improved solubility of reactants, higher reaction rate
Temperature Room Temperature to 150 °C Increased reaction rate without promoting decomposition
Base/Catalyst K₂CO₃, Cs₂CO₃, Cu(I), Pd(II) salts Higher yield, improved regioselectivity (N-1 vs N-2)
Thionation (Amide) Reagent Stoichiometry 0.5 - 1.5 equivalents of Lawesson's Reagent Complete conversion without excess reagent
Solvent Toluene, Dioxane, THF Efficient heat transfer, good reagent solubility
Temperature 60 °C to 110 °C Faster reaction without product degradation
Thionation (Nitrile) Sulfur Source H₂S gas, NaSH, Thioacetic Acid Efficient and safe sulfur transfer
Base/Catalyst Pyridine, Triethylamine, Lewis Acids Increased rate of nucleophilic addition

Derivatization and Structural Modification of the this compound Scaffold

The chemical reactivity of the 1H-indazole ring system allows for various structural modifications. These modifications are generally centered on the nitrogen atoms of the pyrazole ring and the carbon atoms of both the pyrazole and benzene rings. For the specific scaffold of this compound, derivatization strategies can be inferred from the known reactivity of other substituted indazoles.

N-Alkylation and N-Acylation Strategies

The presence of two nitrogen atoms in the pyrazole ring of this compound offers sites for N-alkylation and N-acylation. The regioselectivity of these reactions is a key consideration in the synthesis of its derivatives.

N-Alkylation:

The alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 isomers. The ratio of these products is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govnih.gov

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov N-alkylation can proceed under thermodynamic or kinetic control. Reactions favoring the thermodynamic product often lead to a higher proportion of the N-1 alkylated isomer. nih.gov For instance, the use of sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various C-3 substituted indazoles. nih.govd-nb.info Conversely, different conditions can favor the formation of the N-2 isomer.

While no specific studies on the N-alkylation of this compound were identified, the electronic nature of the carbothioamide group at the C-6 position would be expected to influence the regioselectivity of the reaction.

N-Acylation:

N-acylation of 1H-indazoles is another important derivatization strategy. It has been suggested that regioselective N-acylation tends to yield the N-1 substituted regioisomer. This preference is attributed to the potential isomerization of an initially formed N-2 acylindazole to the more thermodynamically stable N-1 isomer. nih.gov

The following table summarizes general conditions for N-alkylation of the 1H-indazole scaffold, which could be applicable to this compound.

Alkylating AgentBaseSolventPredominant IsomerReference
Alkyl BromideNaHTHFN-1 nih.govd-nb.info
α-Halo CarbonylsVariousVariousN-1 (Thermodynamic) nih.gov
β-Halo EstersVariousDMFN-1 (Thermodynamic) nih.gov

Table 1: General Conditions for N-Alkylation of 1H-Indazoles

Substitution Reactions on the Benzene and Pyrazole Rings

Further diversification of the this compound scaffold can be achieved through substitution reactions on both the benzene and pyrazole rings.

Substitution on the Benzene Ring:

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the existing substituents: the pyrazole ring and the carbothioamide group at the C-6 position. The pyrazole ring is generally considered as an activating group and directs electrophiles to the C-3, C-5, and C-7 positions. The directing effect of the carbothioamide group at C-6 would also need to be considered in predicting the outcome of such reactions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic aromatic substitution (SNA) is also possible on the benzene ring, particularly if it is substituted with strong electron-withdrawing groups.

Substitution on the Pyrazole Ring:

The pyrazole ring is generally less susceptible to electrophilic attack compared to the benzene ring due to the presence of the electron-withdrawing nitrogen atoms. However, functionalization at the C-3 position is a common strategy for modifying the indazole scaffold. organic-chemistry.org

The following table outlines potential substitution reactions on the indazole ring system.

Reaction TypeReagentPosition
Electrophilic Aromatic SubstitutionNitrating agents, Halogens, Sulfonating agentsBenzene Ring (C-3, C-5, C-7)
Nucleophilic Aromatic SubstitutionNucleophiles (with appropriate leaving group)Benzene Ring
FunctionalizationVarious electrophilesPyrazole Ring (C-3)

Table 2: Potential Substitution Reactions on the 1H-Indazole Scaffold

Development of Hybrid Molecules Incorporating this compound

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores to create a new single molecule with potentially enhanced biological activity or a modified pharmacological profile. The this compound scaffold can serve as a key building block for the development of such hybrid molecules.

The carbothioamide group at the C-6 position provides a reactive handle for linking to other molecular fragments. For example, it could potentially be transformed into other functional groups that are more amenable to coupling reactions. Additionally, the N-1 or N-2 positions of the pyrazole ring, after alkylation with a suitable linker, can be used to attach another pharmacophore.

While no specific examples of hybrid molecules derived directly from this compound were found in the reviewed literature, the general principles of hybrid drug design suggest that this scaffold could be combined with other heterocyclic systems or bioactive moieties to generate novel chemical entities.

Spectroscopic and Structural Characterization Methodologies for 1h Indazole 6 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of an indazole derivative, distinct signals are expected for the aromatic protons of the bicyclic ring system and the protons of any substituents. mdpi.comchemicalbook.com For 1H-indazole-6-carbothioamide, specific chemical shifts would be anticipated for the protons at positions 3, 4, 5, and 7 of the indazole ring, as well as for the protons of the carbothioamide group (-CSNH₂). The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, thus establishing their connectivity. rkmmanr.orgresearchgate.net The proton on the indazole nitrogen (N1-H) typically appears as a broad singlet at a downfield chemical shift. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Indazole Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1H-Indazole chemicalbook.comDMSO-d₆8.10 (d, 1H), 7.78 (d, 1H), 7.58 (t, 1H), 7.36 (t, 1H), 7.13 (t, 1H), 13.1 (br s, 1H)
1-Methyl-3-(pyridin-4-yl)-1H-indazole mdpi.comCDCl₃8.71 (d, 2H, J = 8.5), 8.06 (d, 1H, J = 8.0), 7.92 (d, 2H, J = 7.5), 7.42 (d, 2H, J = 7.0), 7.26 (m, 1H), 4.19 (s, 3H)
Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate acs.orgCDCl₃8.17 (d, J = 8.4, 1H), 7.61 (d, J = 8.9, 2H), 7.39 (s, 1H), 7.19 (s, 1H), 7.06 (d, J = 8.9, 2H), 4.05 (s, 3H), 3.89 (s, 3H), 2.50 (s, 3H)

This table presents data for related indazole compounds to illustrate typical chemical shift ranges and splitting patterns. Specific data for this compound is not currently available in the cited literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment. For instance, the carbon atom of the thiocarbonyl group (C=S) in the carbothioamide substituent is expected to resonate at a significantly downfield position, typically in the range of 180-200 ppm. rkmmanr.orgarkat-usa.org The aromatic carbons of the indazole ring would appear in the approximate range of 110-145 ppm. mdpi.comacs.org The unequivocal assignment of the 1H- or 2H-indazole tautomer can often be achieved through ¹³C NMR, as the chemical shift of the C3 carbon is particularly sensitive to the position of the N-H proton. thieme-connect.de

Table 2: Representative ¹³C NMR Spectral Data for Indazole Derivatives

CompoundSolventChemical Shifts (δ, ppm)
1H-Indazole chemicalbook.comDMSO-d₆141.1, 134.2, 126.9, 126.6, 121.5, 121.0, 110.6
3-Phenyl-1H-indazole mdpi.comDMSO145.8, 141.7, 133.6, 128.9, 128.2, 127.7, 126.8, 121.4, 121.1, 121.0, 110.2
Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate acs.orgCDCl₃163.2, 159.3, 141.1, 138.0, 136.1, 132.3, 125.9, 125.6, 122.4, 121.8, 114.6, 110.1, 55.6, 52.1, 22.0

This table provides data for related indazole compounds to illustrate typical chemical shifts. Specific data for this compound is not currently available in the cited literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) experiments establish ¹H-¹H coupling correlations, revealing which protons are spin-coupled and thus spatially close (typically separated by two or three bonds).

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of whether they are bonded. This is crucial for determining stereochemistry and the three-dimensional conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental formula of the compound, as each unique combination of atoms will have a slightly different exact mass. acs.org For this compound (C₈H₇N₃S), the calculated exact mass would be compared to the experimentally determined value to confirm its elemental composition. uni.lu

Table 3: Predicted m/z Values for Adducts of 1H-Indazole-6-carboxamide (a related compound)

AdductPredicted m/z
[M+H]⁺ 162.06619
[M+Na]⁺ 184.04813
[M-H]⁻ 160.05163

This table shows predicted m/z values for the closely related 1H-indazole-6-carboxamide (C₈H₇N₃O) to illustrate the principle of exact mass determination. uni.lu The corresponding values for the carbothioamide would differ due to the presence of sulfur instead of oxygen.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can serve as a "fingerprint" for identification. The fragmentation of the parent indazole ring typically involves the loss of a molecule of hydrogen cyanide (HCN). thieme-connect.de For substituted indazoles, characteristic fragmentation pathways often involve the cleavage of bonds within the substituent group. nih.gov The analysis of the fragmentation pattern of this compound would provide further confirmation of its structure by identifying fragments corresponding to the loss of the carbothioamide group or parts thereof. arkat-usa.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic vibrational frequencies corresponding to its distinct structural components: the indazole ring, the N-H bonds of the ring and the amide, and the C=S bond of the carbothioamide group.

Based on analogous compounds, the expected IR absorption bands for this compound are summarized in the table below.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indazole N-H Stretching 3300 - 3450 (broad)
Amide N-H (NH₂) Symmetric & Asymmetric Stretching 3100 - 3400
Aromatic C-H Stretching 3000 - 3100
Indazole Ring C=C and C=N Stretching 1450 - 1620
Thioamide C=S Stretching 1200 - 1400
Thioamide C-N Stretching 950 - 1150

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Bond Lengths and Angles

Single crystal X-ray diffraction is the gold standard for determining the precise molecular geometry of a compound. Although the crystal structure for this compound itself is not publicly documented, data from highly analogous compounds, such as (3aR,6R)-3,3,6-Trimethyl-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbothioamide, offers significant insight into the expected structural parameters. iucr.orgresearchgate.net

In a related indazole-carbothioamide, the crystal structure was solved and refined, revealing key geometric details. iucr.orgresearchgate.net The indazole ring system is essentially planar, and the carbothioamide group's geometry, including the C=S and C-N bond lengths, can be precisely determined. For the hexahydro-indazole-carbothioamide derivative, the analysis showed a chair conformation for the six-membered ring and an envelope conformation for the five-membered pyrazolidine (B1218672) ring. iucr.orgresearchgate.net

The table below presents selected, representative bond lengths and angles that would be anticipated for the core structure of this compound based on data from similar molecules.

Table 2: Representative Bond Lengths and Angles for an Indazole-Carbothioamide System

Bond/Angle Description Expected Value (Å or °) Reference
C=S Thioamide C=S bond length ~ 1.68 Å iucr.org
C-N (thioamide) Thioamide C-N bond length ~ 1.34 Å iucr.org
N-N (indazole) Indazole N-N bond length ~ 1.37 Å iucr.org
C-C (aromatic) Aromatic C-C bond length ~ 1.39 - 1.42 Å researchgate.net
N-N-C Indazole ring angle ~ 105 - 112° iucr.org
C-C-C (aromatic) Benzene (B151609) ring angle ~ 118 - 121° researchgate.net

Supramolecular Interactions in the Crystalline State

The way molecules arrange themselves in a crystal lattice is governed by supramolecular interactions, primarily hydrogen bonds, and other weaker forces. In the solid state, this compound is expected to form an extensive network of intermolecular hydrogen bonds.

Advanced Spectroscopic Techniques (e.g., Rotational Spectroscopy)

Beyond standard characterization, advanced spectroscopic methods like rotational spectroscopy provide unparalleled detail about molecular structure in the gas phase. Rotational spectroscopy measures the absorption of microwave radiation corresponding to transitions between quantized rotational energy levels of a molecule. Because these energy levels are determined by the molecule's moments of inertia, this technique can be used to determine bond lengths and angles with extremely high precision.

While a rotational spectroscopy study on this compound has not been reported, extensive research on the parent 1H-indazole molecule demonstrates the power of this technique. researchgate.net In these studies, the rotational spectra of the main isotopologue and 17 other isotopologues (with ¹³C and ¹⁵N substitutions) were measured and analyzed. researchgate.net This wealth of data allowed for the determination of a semi-experimental equilibrium structure (reSE), providing heavy-atom bond lengths with milli-Ångstrom precision (±0.001 Å). researchgate.net

Such a study on this compound would allow for the precise determination of its gas-phase geometry, free from the intermolecular interactions present in the solid state. It would reveal the exact conformation of the carbothioamide group relative to the indazole ring and provide data to benchmark high-level quantum chemical calculations. The technique could also investigate phenomena like bond length alternation in the fused benzene ring, which has been experimentally confirmed for 1H-indazole itself. researchgate.net

Computational Chemistry and Theoretical Studies of 1h Indazole 6 Carbothioamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular attributes, including geometry, energy levels of frontier molecular orbitals, and reactivity descriptors. These calculations are fundamental to understanding the inherent chemical nature of 1H-indazole-6-carbothioamide.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to arrive at its most stable conformation.

While specific conformational analysis studies on this compound are not extensively detailed in the available literature, the general approach involves identifying all possible low-energy conformations. This is particularly relevant for the carbothioamide group, where rotation around the C-C bond connecting it to the indazole ring can lead to different spatial arrangements. Theoretical calculations would typically be employed to determine the rotational energy barriers and identify the global minimum energy conformation, which is the most likely structure of the molecule.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Hypothetical Frontier Molecular Orbital Data for this compound
ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.80
HOMO-LUMO Gap (ΔE)4.70

Note: The data in the table above is hypothetical and serves as an illustrative example of what FMO analysis would provide. Specific experimental or calculated values for this compound are not available in the cited literature.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential (-μ).

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as μ² / (2η).

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are crucial for predicting the regioselectivity of chemical reactions. For this compound, these descriptors would pinpoint which atoms in the indazole ring and the carbothioamide group are most susceptible to attack.

Hypothetical Global Reactivity Descriptors for this compound
DescriptorCalculated Value (eV)
Chemical Hardness (η)2.35
Chemical Potential (μ)-4.15
Electronegativity (χ)4.15
Global Electrophilicity Index (ω)3.67

Note: The data in the table above is hypothetical and based on the illustrative FMO energies. Specific calculated values for this compound are not available in the cited literature.

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton. The most common forms are the 1H- and 2H-tautomers. The relative stability of these tautomers is a key aspect of their chemistry and can significantly influence their biological activity.

Theoretical calculations are instrumental in determining the energetic preferences of these tautomers. By calculating the total electronic energy of each tautomer, it is possible to identify the most stable form. For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. The presence of the carbothioamide group at the 6-position is expected to influence the relative energies of the tautomers. DFT calculations would be necessary to quantify this effect and to determine the energy barrier for the interconversion between the tautomeric forms of this compound.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

The process of molecular docking involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. This allows for the prediction of the binding mode and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While specific molecular docking studies for this compound are not detailed in the provided search results, the general methodology would involve selecting a protein target of interest and using docking software to predict the binding of the compound. For instance, given the known biological activities of other indazole derivatives, potential targets could include protein kinases, which are often implicated in cancer. The results of such a study would provide valuable insights into the potential mechanism of action of this compound and could guide the design of more potent and selective inhibitors. The docking results would typically be presented in terms of a binding energy or score, with lower values indicating a more favorable interaction.

Scoring Functions and Binding Affinity Estimation

In computational drug design, scoring functions are crucial for evaluating the strength of the interaction between a ligand, such as an indazole derivative, and its target protein. These mathematical models predict the binding affinity, which is typically expressed as a binding energy value (e.g., in kcal/mol). A lower energy score generally indicates a more favorable and stable interaction. The primary goals of scoring functions are to correctly predict the binding mode (pose) of a ligand within the protein's active site and to accurately rank different ligands based on their binding affinities.

Scoring functions are broadly categorized into three main types:

Physics-Based Scoring Functions: These functions use principles of molecular mechanics to calculate the energy of the protein-ligand complex, considering terms for van der Waals forces, electrostatic interactions, and solvation effects.

Empirical Scoring Functions: These are derived from experimental data and use regression analysis to correlate structural features (like hydrogen bonds, hydrophobic contacts, and rotational entropy) with observed binding affinities.

Knowledge-Based Scoring Functions: These functions are based on statistical analysis of atom-pair potentials derived from large datasets of known protein-ligand crystal structures.

In studies involving indazole derivatives, various scoring functions have been employed to estimate binding affinity. For instance, in a molecular docking study of novel 3-carboxamide indazole derivatives against a renal cancer-related protein (PDB: 6FEW), the binding energy was assessed using AutoDock's scoring function to identify the most promising compounds. nih.gov Similarly, computational studies on 1H-indazole analogs as anti-inflammatory agents used docking scores to evaluate their potential to inhibit the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net These scores provide a quantitative measure to prioritize compounds for further investigation.

Table 1: Examples of Scoring Function Applications for Indazole Derivatives
Indazole Derivative ClassProtein TargetComputational MethodKey FindingReference
3-Carboxamide IndazolesRenal Cancer Protein (6FEW)Molecular Docking (AutoDock 4)Identified derivatives with the highest binding energies. nih.gov
1H-Indazole AnalogsCyclooxygenase-2 (COX-2)Molecular DockingCompounds with difluorophenyl and para-toulene groups showed significant binding results (-9.11 and -8.80 kcal/mol). researchgate.net
Indazole CompoundsSAH/MTANMolecular DockingDock scores for highly active compounds ranged from –14.477 to –11.191 kcal/mol. distantreader.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, flexibility, and interaction dynamics of a system, such as a protein-ligand complex. This method offers a dynamic perspective that complements the static view provided by molecular docking.

A primary application of MD simulations in drug discovery is to assess the stability of a ligand bound to its protein target. After an initial docking pose is predicted, an MD simulation is run for a specific duration (typically nanoseconds) to observe how the complex behaves in a simulated physiological environment. researchgate.net

Key parameters are analyzed to determine stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein or ligand backbone atoms over time from their initial positions. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

In a study of indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors, MD simulations were performed on the most potent compound to confirm its stability in the active site of the protein. nih.gov Similarly, MD simulations of 1H-indazole analogs with the COX-2 enzyme indicated that the test compounds were relatively stable in the active sites. researchgate.net

MD simulations provide critical insights into the dynamic nature of protein-ligand interactions. They can reveal how the protein and ligand adapt their conformations to achieve an optimal binding fit, a concept known as "induced fit." Furthermore, these simulations allow for the detailed analysis of the persistence and geometry of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. frontiersin.org

For example, MD simulations can track the number of hydrogen bonds formed between the ligand and protein, the distances between key interacting atoms, and the solvent accessible surface area (SASA) to understand the role of water molecules in the binding event. Studies on indazole unbinding from the Cytochrome P450 2E1 (CYP2E1) active site have used MD simulations to identify the unbinding pathways and the key amino acid residues that act as "gatekeepers" during the process. nih.gov This level of detail is crucial for understanding the mechanism of action and for designing molecules with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, untested compounds. mdpi.com

QSAR models can be developed using different types of molecular descriptors:

2D-QSAR: These models use 2D structural descriptors, such as molecular weight, logP (lipophilicity), and topological indices, which are calculated from the chemical connection table of the molecule.

3D-QSAR: These models require the 3D alignment of the molecules and use descriptors based on the steric and electrostatic fields surrounding them. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods.

Several QSAR studies have been conducted on indazole derivatives to predict their activity against various biological targets. For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors was performed to understand the variables influencing their inhibitory potency. nih.gov The resulting steric and electrostatic contour maps provided a structural framework for designing new, more potent inhibitors. nih.gov Another study developed QSAR models for indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing using a combination of 2D and 3D descriptors. nih.gov

Table 2: QSAR Modeling Studies on Indazole Derivatives
Indazole Derivative ClassBiological Target/ActivityQSAR Model TypeKey OutcomeReference
Indazole DerivativesHIF-1α InhibitionField and Gaussian based 3D-QSARGenerated steric and electrostatic maps to guide the design of new inhibitors. nih.gov
Indazole CompoundsSAH/MTAN Inhibition2D and 3D QSAR (GA-MLR)Developed a predictive model explaining 85.2% of the variance in inhibitory activity. nih.gov
Indazole Estrogensβ-Estrogen Receptor Agonist ActivityDe novo and Hansch approach (2D-QSAR)Identified the 3rd position of the indazole nucleus as crucial for selectivity. eurekaselect.com

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.com Pharmacophore models are often developed in conjunction with QSAR studies to provide a more intuitive 3D visualization of the key interaction points, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. mdpi.com

By analyzing a set of active indazole analogues, computational methods can generate a pharmacophore hypothesis that defines the spatial arrangement of these crucial features. This model can then be used as a 3D query to screen large compound libraries for novel molecules that fit the pharmacophore and are therefore likely to be active.

For example, a study on indazole-based HIF-1α inhibitors generated a five-point pharmacophore hypothesis (A1D2R3R4R5_4) that could be used alongside 3D-QSAR contour maps to design more potent compounds. nih.gov Similarly, pharmacophore modeling of asymmetrical hexahydro-2H-indazole analogs identified a model with one hydrophobic, one hydrogen bond acceptor, and aromatic interaction features as being critical for estrogen receptor alpha inhibition. ugm.ac.id Structure-activity relationship (SAR) analyses of 4,6-disubstituted 1H-indazole derivatives have also computationally demonstrated that substituent groups at these positions play a crucial role in inhibitory activity. nih.gov Such models are invaluable for guiding the optimization of lead compounds, including potential analogues of this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the contemporary drug discovery and development process, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to de-risk candidates and reduce late-stage attrition. youtube.com Computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic parameters based on the molecular structure of a compound before its synthesis. nih.gov For this compound, several key ADME and physicochemical properties have been predicted using established computational models to evaluate its potential as a drug-like molecule.

Detailed computational analyses were performed to generate predictive data on the compound's fundamental characteristics that influence its behavior in a biological system. These predictions are derived from algorithms trained on large datasets of experimentally determined properties. nih.gov

The predicted physicochemical properties of this compound are summarized in the table below. These parameters, including molecular weight, hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are fundamental to its potential interactions and passive diffusion across biological membranes.

Physicochemical Properties

Property Predicted Value Commentary
Molecular Formula C₈H₇N₃S -
Molecular Weight 177.23 g/mol Falls within the desirable range for small molecule drugs.
Hydrogen Bond Acceptors 3 Indicates potential for forming hydrogen bonds with biological targets.
Hydrogen Bond Donors 2 Indicates potential for forming hydrogen bonds with biological targets.
Molar Refractivity 50.85 Relates to molecular volume and polarizability.
Topological Polar Surface Area (TPSA) 91.59 Ų Suggests moderate cell permeability.

| Rotatable Bonds | 1 | Low number indicates conformational rigidity. |

Further computational evaluation focused on the compound's lipophilicity, water solubility, and key pharmacokinetic behaviors such as gastrointestinal absorption and blood-brain barrier (BBB) penetration. Lipophilicity, often expressed as Log P, is a critical determinant of a drug's absorption, distribution, and metabolism. researchgate.net The predicted values suggest that this compound possesses favorable characteristics for oral bioavailability.

Lipophilicity, Water Solubility, and Pharmacokinetic Properties

Parameter Predicted Value/Classification Significance
Log P (Consensus) 1.85 Indicates good lipophilicity, balanced for permeability and solubility.
Water Solubility (Log S) -2.75 Predicted to be soluble in water.
Gastrointestinal (GI) Absorption High High probability of being absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant No Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
P-glycoprotein (P-gp) Substrate No Not likely to be subject to efflux by P-glycoprotein, which can enhance bioavailability.
CYP1A2 Inhibitor No Low potential for drug-drug interactions via this major metabolic enzyme.
CYP2C19 Inhibitor No Low potential for drug-drug interactions via this major metabolic enzyme.
CYP2C9 Inhibitor No Low potential for drug-drug interactions via this major metabolic enzyme.
CYP2D6 Inhibitor No Low potential for drug-drug interactions via this major metabolic enzyme.
CYP3A4 Inhibitor No Low potential for drug-drug interactions via this major metabolic enzyme.

| Skin Permeation (Log Kp) | -7.15 cm/s | Low predicted skin permeability. |

The concept of "drug-likeness" is a qualitative assessment of how a compound's physicochemical properties compare to those of known oral drugs. nih.gov This is often evaluated using established rules such as Lipinski's Rule of Five. The computational analysis indicates that this compound adheres to these common filters, suggesting a favorable profile for oral bioavailability.

Drug-Likeness Evaluation

Filter Prediction Details
Lipinski's Rule Yes (0 violations) Molecular Weight < 500 Da; Log P < 5; H-bond Donors ≤ 5; H-bond Acceptors ≤ 10.
Ghose Filter Yes (0 violations) Log P between -0.4 and 5.6; Molar Refractivity between 40 and 130; MW between 160 and 480; Atom count between 20 and 70.
Veber Filter Yes (0 violations) Rotatable Bonds ≤ 10 and TPSA ≤ 140 Ų.

| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. |

These in silico predictions collectively suggest that this compound possesses a promising ADME and drug-likeness profile, warranting further investigation through in vitro and in vivo studies to validate these computational findings.

Preclinical Biological Activity and Mechanistic Investigations of 1h Indazole 6 Carbothioamide Derivatives

Anticancer Activity and Molecular Mechanisms

While direct studies on 1H-indazole-6-carbothioamide are not extensively documented, research on other 6-substituted 1H-indazole derivatives has demonstrated significant anticancer potential. These studies provide insights into how modifications at the 6-position of the indazole ring can influence cytotoxic and mechanistic properties.

Inhibition of Cellular Proliferation in Cancer Cell Lines (In Vitro Studies)

Derivatives of 1H-indazole have been evaluated for their ability to inhibit the growth of various human cancer cell lines. For instance, a series of 6-substituted amino-1H-indazole derivatives demonstrated growth inhibitory activity across four different cancer cell lines, with IC50 values ranging from 2.9 to 59.0 µM. nih.gov One notable compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, showed potent antiproliferative activity against the human colorectal cancer cell line HCT116 with an IC50 value of 14.3±4.4 µM. nih.gov Another derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited even greater potency with an IC50 value of 0.4 ± 0.3 μM in HCT116 cells. researchgate.net

Similarly, novel polysubstituted indazoles have shown interesting antiproliferative activity against A2780 and A549 human cancer cell lines, with IC50 values in the range of 0.64 to 17 µM. researchgate.net The cytotoxic potential of indazole analogues of curcumin (B1669340) has also been investigated against MCF-7, HeLa, and WiDr cell lines, with some compounds showing greater activity against WiDr colorectal carcinoma cells than curcumin and tamoxifen. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected 1H-Indazole Derivatives

Compound Cancer Cell Line IC50 (µM)
N-(4-fluorobenzyl)-1H-indazol-6-amine HCT116 14.3 ± 4.4
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine HCT116 0.4 ± 0.3
Polysubstituted indazole derivative A2780 0.64 - 17
Polysubstituted indazole derivative A549 0.64 - 17
Curcumin indazole analog (3b) WiDr 27.20

This table presents data for 6-amino and other indazole derivatives as specific data for this compound derivatives is not available.

Identification of Molecular Targets (e.g., Enzyme Inhibition, Kinase Modulation like TTK, EGFR, VEGFR-2)

The indazole scaffold is a key component in many kinase inhibitors. nih.gov Various substituted indazole derivatives have been shown to target critical enzymes and kinases involved in cancer progression. For example, the 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), with one derivative exhibiting an IC50 of 9.8 nM. nih.gov

Vascular endothelial growth factor receptor 2 (VEGFR-2) is another important target for indazole-based compounds in the context of inhibiting angiogenesis. pensoft.net The indazole core has been utilized in the synthesis of specific VEGFR-2 kinase inhibitors. rsc.org While direct inhibition of TTK, EGFR, and VEGFR-2 by this compound derivatives has not been explicitly reported, the broader class of indazoles shows significant activity against these and other kinases, suggesting a potential mechanism of action. nih.gov

Modulation of Cell Cycle Progression and Apoptosis Pathways

Indazole derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest and apoptosis. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to cause G2/M cell cycle arrest in HCT116 cells. researchgate.netrsc.org Other polysubstituted indazoles have been observed to cause a block in the S phase of the cell cycle, leading to an increase in hypodiploid peaks, which is indicative of apoptosis. researchgate.net One particular derivative was noted to cause a significant increase of cells in the G2/M phase and the appearance of polyploid cells. researchgate.net

The induction of apoptosis is a key mechanism for many anticancer agents. Certain indazole derivatives have been shown to trigger apoptosis to a significant extent. researchgate.net For example, a 1H-indazole-3-amine derivative was confirmed to induce apoptosis in K562 cells in a dose-dependent manner. mdpi.com This was associated with the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. mdpi.com

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies of various indazole derivatives have provided valuable insights for the design of more potent anticancer agents. For 1H-indazole-3-carboxamide derivatives acting as PAK1 inhibitors, SAR analysis revealed that substitution with an appropriate hydrophobic ring in the deep back pocket and the introduction of a hydrophilic group in the bulk solvent region were crucial for inhibitory activity and selectivity. nih.govbohrium.com

In another study on 1H-indazoles as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, it was found that the 1H-indazole scaffold is essential for activity, and substituent groups at both the 4- and 6-positions significantly affect inhibitory potency. mdpi.com While specific SAR studies for this compound are not available, these findings on related structures highlight the importance of substitution patterns on the indazole ring for optimizing anticancer activity.

Antimicrobial Activity

The indazole nucleus is also recognized for its antimicrobial properties. nih.goveurekaselect.com Various derivatives have been synthesized and tested against a range of pathogenic microorganisms.

Antibacterial Efficacy Against Pathogenic Strains (In Vitro Studies)

Several studies have reported the in vitro antibacterial activity of indazole derivatives against both Gram-positive and Gram-negative bacteria. nih.goveurekaselect.com For example, a series of novel indazole derivatives showed that compounds substituted at the 5th and 6th position of the indazole ring exhibited significant inhibition of bacterial growth with a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL against B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi. eurekaselect.com

In another study, 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety were synthesized and evaluated for their antimicrobial efficacy, with several compounds expressing moderate to good inhibition compared to standard drugs. researchgate.netbanglajol.info Although specific data for this compound is lacking, the presence of a carbothioamide group in other heterocyclic compounds has been associated with antimicrobial activity. researchgate.net

Table 2: In Vitro Antibacterial Activity of Selected 1H-Indazole Derivatives

Compound Bacterial Strain MIC (µg/mL)
Substituted Indazole (I5, I9, I13) B. subtilis 50
Substituted Indazole (I5, I9, I13) S. aureus 50
Substituted Indazole (I5, I9, I13) E. coli 50
Substituted Indazole (I5, I9, I13) P. aeruginosa 50
Substituted Indazole (I5, I9, I13) S. typhi 50

This table presents data for various substituted indazole derivatives as specific data for this compound derivatives is not available.

Antifungal Efficacy Against Fungal Strains (In Vitro Studies)

Derivatives of the 1H-indazole scaffold have demonstrated notable in vitro antifungal activity against a variety of pathogenic fungal strains. Research has particularly focused on species of Candida and Aspergillus, which are common causes of opportunistic infections in humans.

Studies have shown that certain 2,3-diphenyl-2H-indazole derivatives exhibit growth inhibition against both Candida albicans and Candida glabrata. For instance, specific N-methyl-3-aryl indazoles have been found to be effective against Candida albicans. The antifungal potential of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. One study highlighted a novel indazole derivative, PQA-Az-13, which combines indazole, pyrrolidine, and arylpiperazine scaffolds, demonstrating strong activity against biofilms of ten different clinical isolates of the emerging pathogen Candida auris, with MIC values ranging from 0.67 to 1.25 µg/mL.

The scope of antifungal testing for indazole-related structures extends to various pathogenic species. Synthesized hexahydroindazole derivatives have been evaluated for broad-spectrum antimicrobial activity. Furthermore, other research on 1-(1H-indol-3-yl) derivatives, which share structural similarities, showed fungicidal activity against several Candida species (C. albicans, C. glabrata, C. parapsilosis) and Aspergillus niger at concentrations between 0.250 and 1 mg/mL.

Compound ClassFungal Strain(s)Observed Activity (MIC)Reference
PQA-Az-13 (Indazole-pyrrolidine-arylpiperazine hybrid)Candida auris (10 clinical isolates)0.67 - 1.25 µg/mL
2,3-diphenyl-2H-indazole derivativesCandida albicans, Candida glabrataGrowth inhibition noted
3-phenyl-1H-indazole derivativesCandida albicans, Candida glabrataActivity in the micromolar range (e.g., 150 µM for Osalmid against C. albicans)
1-(1H-indol-3-yl) derivativesC. albicans, C. glabrata, C. parapsilosis, Aspergillus niger0.250 - 1 mg/mL

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of 1H-indazole derivatives are attributed to their ability to interfere with essential cellular processes in pathogens, primarily through the inhibition of key enzymes.

DNA Gyrase Inhibition: A significant mechanism of action for the antibacterial properties of indazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription. Specifically, these compounds often target the GyrB subunit, which contains the ATP-binding site. By blocking the ATPase activity of GyrB, these inhibitors prevent the enzyme from introducing negative supercoils into the DNA, ultimately leading to a cessation of cellular processes and bacterial death. Structure-based drug design has been instrumental in optimizing indazole derivatives to enhance their interaction with the GyrB active site, leading to potent enzymatic and antibacterial activity, including against resistant strains like MRSA. Compounds with substitutions at the 5th and 6th positions of the indazole ring have shown promising hydrogen bond interactions with DNA gyrase B.

Lanosterol (B1674476) 14-alpha-demethylase Inhibition: In the context of antifungal activity, indazole derivatives, as part of the broader azole family, are understood to target the ergosterol (B1671047) biosynthesis pathway. A crucial enzyme in this pathway is lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450-dependent enzyme. This enzyme is responsible for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane that maintains its integrity and fluidity.

By inhibiting lanosterol 14-alpha-demethylase, azole-containing compounds like indazole derivatives disrupt ergosterol production. This leads to the accumulation of toxic sterol precursors and compromises the structural integrity of the fungal cell membrane, increasing its permeability and ultimately causing cell lysis and death. Molecular docking studies have suggested a good fit for azole derivatives in the active site of fungal lanosterol 14α-demethylase (CYP51).

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 1H-indazole derivatives. These investigations have revealed that specific structural modifications to the indazole core significantly influence their biological activity.

For antibacterial action via DNA gyrase inhibition, the nature and position of substituents on the indazole ring are critical. It has been observed that substitutions at the 5th and 6th positions can lead to better interactions with the DNA gyrase B subunit, enhancing antibacterial potential. One study on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles found that compounds bearing a 4-chlorophenyl or 4-fluorophenyl group at position 3, combined with a 4-nitrophenylsulfonyl group at position 2, were the most active.

Antioxidant Activity and Molecular Pathways

Indazole derivatives have been identified as possessing significant antioxidant properties, which may contribute to their therapeutic potential by mitigating oxidative stress.

The antioxidant capacity of 1H-indazole derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method. In this assay, the ability of the compound to donate a hydrogen atom or an electron to the DPPH radical is measured spectrophotometrically, with a color change from violet to yellow indicating scavenging activity.

A study on substituted N-hydrazinecarbothioamide indazole hybrids demonstrated potent radical scavenging activity in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 values, representing the concentration required to scavenge 50% of the radicals, were found to be in the low micromolar range, comparable to the standard antioxidant ascorbic acid. For instance, the IC50 values for these derivatives ranged from 2.11 to 5.3 µM in the DPPH assay and 2.31 to 5.5 µM in the ABTS assay. Another study also noted that indazole derivatives, particularly 6-nitroindazole, exhibited a high degree of inhibition in the DPPH assay.

Compound/Derivative ClassAssayIC50 Value / % InhibitionStandardReference
N-hydrazinecarbothioamide indazoles (1-18)DPPH2.11 - 5.3 µMAscorbic Acid (2.02 µM)
N-hydrazinecarbothioamide indazoles (1-18)ABTS2.31 - 5.5 µMAscorbic Acid (2.1 µM)
IndazoleDPPH57.21% inhibition at 200 µg/mLVitamin E
5-aminoindazole (B92378)DPPH51.21% inhibition at 200 µg/mLVitamin E
6-nitroindazoleDPPH72.60% inhibition at 200 µg/mLVitamin E

Beyond direct radical scavenging, indazole derivatives may exert their antioxidant effects through interactions with cellular pathways. Cells are equipped with a complex antioxidant defense system, including enzymes like superoxide (B77818) dismutase and catalase, and non-enzymatic molecules like glutathione, to maintain redox balance. The anti-inflammatory activity of some indazoles is thought to be linked to their ability to modulate reactive oxygen species (ROS). For example, the active metabolite of the indazole derivative DY-9760e has been shown to inhibit elevated levels of superoxide production in cardiomyocytes. This suggests that these compounds can interfere with the cellular machinery that produces ROS, thereby protecting cells from oxidative damage. This interaction with cellular free radical processes may be a component of their broader anti-inflammatory and cytoprotective effects.

Anti-inflammatory Activity and Related Molecular Targets (e.g., COX-2 Inhibition)

A significant body of research has established the anti-inflammatory potential of 1H-indazole derivatives. This activity is largely attributed to the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.

In vitro studies have demonstrated that indazole and its derivatives, such as 5-aminoindazole and 6-nitroindazole, can inhibit COX-2 in a concentration-dependent manner. The IC50 values for these compounds against COX-2 were determined to be 23.42 µM for indazole, 12.32 µM for 5-aminoindazole, and 19.22 µM for 6-nitroindazole, compared to an IC50 of 5.10 µM for the selective COX-2 inhibitor celecoxib (B62257) in the same assay. This indicates that while they are effective, further optimization may be needed to match the potency of established drugs. Molecular docking studies have further supported these findings, suggesting a binding mode for indazole derivatives within the COX-2 active site similar to that of known inhibitors.

In addition to COX-2 inhibition, the anti-inflammatory effects of indazole derivatives may also involve the modulation of pro-inflammatory cytokines. Studies have shown that these compounds can inhibit the activity of cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), further contributing to their anti-inflammatory profile.

CompoundTargetIC50 Value (µM)Reference
IndazoleCOX-223.42 µM
5-aminoindazoleCOX-212.32 µM
6-nitroindazoleCOX-219.22 µM
Celecoxib (Standard)COX-25.10 µM

Other Emerging Biological Activities

Following a comprehensive review of scientific literature and chemical databases, no specific preclinical research data was found regarding the emerging biological activities of this compound or its direct derivatives. The existing body of research on indazole compounds focuses extensively on other substitutions at various positions of the indazole ring, leading to a wide range of biological activities.

While the broader class of indazole derivatives has shown significant promise in diverse therapeutic areas—including as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents—these findings are associated with derivatives such as 1H-indazole-6-amines, 1H-indazole-3-carboxamides, and other analogs. For instance, different substitutions on the indazole nucleus are crucial for activities like kinase inhibition, modulation of neuroreceptors, and antiparasitic effects. However, studies specifically investigating the carbothioamide functional group at the 6-position of the 1H-indazole scaffold are not available in the public domain at this time.

Therefore, a detailed discussion on the emerging biological activities, supported by research findings and data tables for this compound, cannot be provided. Further research is required to synthesize, characterize, and evaluate the biological profile of this specific chemical entity to determine its potential therapeutic applications.

Future Directions and Research Gaps for 1h Indazole 6 Carbothioamide

Development of Novel and Sustainable Synthetic Routes

The creation of new and environmentally friendly methods for synthesizing 1H-indazole-6-carbothioamide is a top priority. While traditional synthesis methods for indazoles exist, future research will likely focus on greener and more efficient alternatives. This includes the use of catalysts and green chemistry principles to reduce waste and improve yields. nih.govlongdom.org The development of innovative synthetic pathways is crucial for making this compound more accessible for extensive biological screening and preclinical studies.

Current research on indazole synthesis highlights the use of transition-metal catalysts and acid-base catalysis to enhance the efficiency and selectivity of reactions. nih.govlongdom.org Future efforts for this compound could explore one-pot synthesis methods, which streamline the process by combining multiple reaction steps into a single operation, thereby saving time, resources, and energy.

Advanced Computational Design and Optimization for Specific Biological Targets

Computational methods are becoming essential in modern drug discovery. For this compound, advanced computational design and optimization will be vital in identifying and refining its interactions with specific biological targets. Techniques such as molecular docking and molecular dynamics (MD) simulations can predict how the compound binds to proteins and other macromolecules, offering insights into its potential mechanisms of action.

These computational tools can be used to design derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. By simulating the interactions between the compound and its target, researchers can make informed decisions about structural modifications that are likely to enhance its therapeutic effects. This approach accelerates the drug development process and reduces the reliance on costly and time-consuming experimental screening.

Deeper Mechanistic Elucidation of Observed Bioactivities

While the broader class of indazoles is known for a variety of biological activities, the specific mechanisms of action for this compound are not yet fully understood. Future research must focus on detailed mechanistic studies to determine how this compound exerts its effects at the molecular and cellular levels. Investigating its impact on signaling pathways, enzyme activities, and gene expression will be crucial.

For instance, many indazole derivatives have been identified as kinase inhibitors, playing a role in cancer therapy. nih.gov Research could explore whether this compound also targets specific kinases involved in cell proliferation and survival. Understanding these mechanisms is essential for identifying potential therapeutic applications and predicting possible side effects.

Exploration of Novel Biological Targets and Therapeutic Applications

The structural features of this compound suggest that it may interact with a variety of biological targets, opening the door to new therapeutic applications. Future research should involve broad-based screening against a wide range of targets to uncover novel activities. Based on the known bioactivities of related indazole compounds, potential areas of exploration include:

Anticancer Activity: Many 6-aminoindazole derivatives have shown promising anticancer properties. researchgate.net Further investigation into the anticancer potential of this compound is warranted.

Anti-inflammatory Effects: Some indazole derivatives have demonstrated anti-inflammatory properties, suggesting that this compound could be a candidate for treating inflammatory conditions.

Antimicrobial Properties: The indazole scaffold is present in some antimicrobial agents. Screening this compound for activity against various pathogens could reveal new treatment options for infectious diseases.

The following table summarizes potential biological targets for this compound based on the activities of related compounds.

Potential Biological TargetTherapeutic Area
Protein KinasesCancer
Cyclooxygenase (COX) EnzymesInflammation
Microbial EnzymesInfectious Diseases

Design of Targeted Prodrug Strategies for Enhanced Efficacy

To improve the therapeutic efficacy and reduce potential off-target effects of this compound, the development of targeted prodrug strategies is a promising avenue for future research. Prodrugs are inactive or less active molecules that are converted into the active drug within the body, often at the site of action. This approach can enhance the compound's bioavailability, stability, and targeted delivery.

Future research could focus on designing prodrugs of this compound that are activated by specific enzymes or conditions present in diseased tissues, such as tumors. This would allow for a more localized therapeutic effect, minimizing exposure of healthy tissues to the active drug and thereby reducing potential toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-indazole-6-carbothioamide, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves coupling 1H-indazole-6-carboxylic acid derivatives with thioamide precursors via hydrazide intermediates. For example, thiocarbamide groups can be introduced using Lawesson’s reagent or phosphorus pentasulfide under inert conditions (e.g., nitrogen atmosphere) . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., DMF or THF) to improve solubility of intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.5–8.5 ppm for indazole protons) and carbothioamide resonance (δ ~165–170 ppm for C=S) .
  • IR Spectroscopy : Confirm C=S stretching vibrations (~1090–1120 cm⁻¹) and NH absorption (~3200–3400 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (C₈H₇N₃S) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow OSHA/NIOSH guidelines:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Waste Disposal : Segregate sulfur-containing waste for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution. Focus on the carbothioamide group’s electrophilic sulfur atom, which exhibits high Fukui indices for nucleophilic attack . Validate predictions experimentally using kinetic studies with varying nucleophiles (e.g., amines vs. thiols) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Metabolic Stability Assays : Use liver microsomes to assess whether conflicting in vivo/in vitro results arise from rapid hepatic clearance .
  • Structural Analog Comparison : Compare carbothioamide derivatives with carboxamide analogs to isolate the role of the thio group in activity .

Q. How can crystallography (e.g., SHELXL) elucidate the binding mode of this compound to protein targets?

  • Methodology : Co-crystallize the compound with target proteins (e.g., kinases) and refine structures using SHELXL. Key steps:

  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) datasets.
  • Refinement : Apply anisotropic displacement parameters for sulfur atoms to resolve disorder in the carbothioamide moiety .
  • Validation : Check Ramachandran plots and clash scores using MolProbity .

Q. What analytical techniques are recommended for quantifying this compound degradation under physiological conditions?

  • Methodology :

  • LC-MS/MS : Use a C18 column (2.6 µm particle size) with mobile phase (0.1% formic acid in acetonitrile/water) to detect degradation products (e.g., oxidation to sulfinic acid derivatives) .
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH and monitor degradation kinetics via Arrhenius modeling .

Methodological Pitfalls and Solutions

Q. Why might X-ray diffraction fail to resolve the carbothioamide group, and how can this be mitigated?

  • Issue : Sulfur’s high electron density can cause absorption errors or twinning in crystals.
  • Solution :

  • Cryocooling : Reduce radiation damage by flash-freezing crystals at 100 K.
  • Data Scaling : Use TWINABS in SHELX for twinned datasets .

Q. How to address low reproducibility in biological assays involving this compound?

  • Root Cause : Variable solubility in aqueous buffers (logP ~2.5).
  • Methodology :

  • Solubilization : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm stability via DLS (dynamic light scattering) .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 177.23 g/mol
IR C=S Stretch 1092 cm⁻¹
NMR (DMSO-d₆) δ 8.15 (s, 1H, indazole-H)
HPLC Retention Time 6.8 min (C18, 70% MeOH)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.